
1-(4-Fluorobenzyl)-3-(1-methyl-5-oxopyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorobenzyl)-3-(1-methyl-5-oxopyrrolidin-3-yl)urea is a chemical compound that belongs to the class of urea derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Aplicaciones Científicas De Investigación
Orexin Receptor Antagonism and Compulsive Behavior
A study explored the role of orexin (OX) receptors in compulsive food consumption, utilizing various compounds, including one with a structure similar to "1-(4-Fluorobenzyl)-3-(1-methyl-5-oxopyrrolidin-3-yl)urea." It was found that antagonism at the OX1 receptor could significantly reduce binge eating in female rats without affecting standard food intake, suggesting a novel pharmacological approach for treating eating disorders with a compulsive component (Piccoli et al., 2012).
Imaging Agent Synthesis
Another study detailed the synthesis of a potent nonpeptide CCR1 antagonist, labeled with [18F], for use as an imaging agent. This compound, structurally related to "this compound," was synthesized using a module-assisted procedure, showcasing the potential of fluorobenzyl ureas in developing novel imaging agents for diagnostic purposes (Mäding et al., 2006).
Neuropeptide S Antagonism
Research into neuropeptide S (NPS) antagonists identified compounds with a benzyl urea structure as potent antagonists. The study emphasizes the critical role of the urea functionality for antagonist activity, indicating the potential of such compounds in the development of treatments for disorders modulated by NPS (Zhang et al., 2008).
Chemical Synthesis and Modification
A study on the modification of alkaloids through the reaction with methylbenzyl-isocyanate to produce ureas highlights the versatility of benzyl ureas in chemical synthesis and modification of natural products. This research provides insights into the synthesis of physiologically active compounds and their potential therapeutic applications (Brossi, 1985).
Metabolism and Pharmacokinetics
Investigations into the metabolism of AG7088, a peptidomimetic inhibitor, in liver microsomes from various species, demonstrate the utility of benzyl ureas in pharmacokinetic studies. The study elucidates the metabolic pathways and potential implications for drug development and safety assessment (Zhang et al., 2001).
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O2/c1-17-8-11(6-12(17)18)16-13(19)15-7-9-2-4-10(14)5-3-9/h2-5,11H,6-8H2,1H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBYQXJBOHFMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
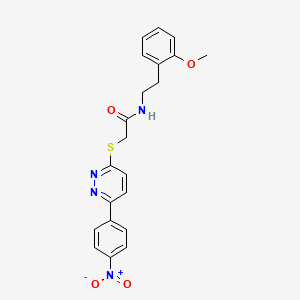
![{4-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol](/img/structure/B2687430.png)
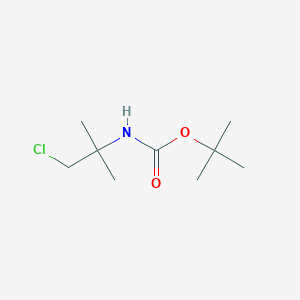
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide](/img/structure/B2687432.png)
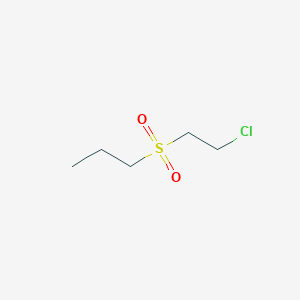
![3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate](/img/structure/B2687435.png)
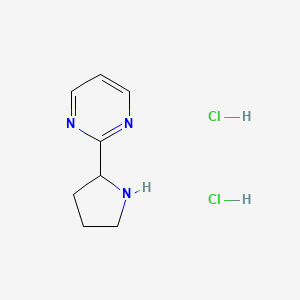
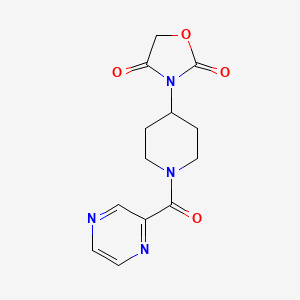
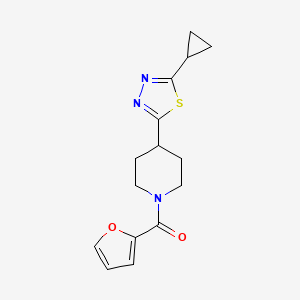
![3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2687440.png)
![7-chloro-N-(2,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2687441.png)

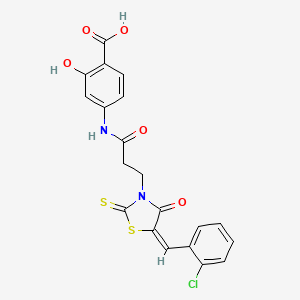
![3-(2-chloro-6-fluorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2687448.png)
